3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a butoxy group, a methylphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common method includes the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, followed by the introduction of the butoxy group and the formation of the oxadiazole ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Microreactor systems can be employed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and reduced production times .
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be employed in studies involving enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the butoxy group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The pathways involved in its action can vary depending on the specific application, but they often involve modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 3-butoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
- 4-butoxy-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide
Uniqueness
Compared to similar compounds, 3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide stands out due to its unique combination of functional groups and the presence of the oxadiazole ring.
Properties
Molecular Formula |
C20H21N3O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-4-12-25-17-7-5-6-16(13-17)20(24)21-19-18(22-26-23-19)15-10-8-14(2)9-11-15/h5-11,13H,3-4,12H2,1-2H3,(H,21,23,24) |
InChI Key |
NWRBXMKQFXLZDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)C |
Origin of Product |
United States |
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